3-[(METHYLSULFANYL)METHYL]PYRIDINE
Description
3-[(Methylsulfanyl)methyl]pyridine is a pyridine derivative featuring a methylsulfanyl (S-methyl) group attached via a methylene (–CH2–) bridge to the pyridine ring. Its molecular formula is C₇H₉NS₂, with a molar mass of 175.28 g/mol.
Properties
IUPAC Name |
3-(methylsulfanylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-9-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBKVOYJOGETRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220240 | |
| Record name | Pyridine, 3-((methylthio)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69966-44-5 | |
| Record name | Pyridine, 3-((methylthio)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069966445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-((methylthio)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(methylsulfanyl)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylsulfanyl)methyl]pyridine typically involves the reaction of 3-pyridylmethyl chloride with sodium methyl mercaptide. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Methylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: 3-[(Methylsulfinyl)methyl]pyridine, 3-[(Methylsulfonyl)methyl]pyridine.
Reduction: 3-[(Methylsulfanyl)methyl]piperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 183.23 g/mol. The compound features a pyridine ring with a carboxylic acid group at the 2-position and a methylsulfanyl group at the 3-position. This arrangement of functional groups allows for various interactions, making it useful in medicinal chemistry and organic synthesis.
Scientific Research Applications
This compound-2-carboxylic acid has potential applications in pharmaceutical development, agricultural chemistry, and organic synthesis. Research is still being done to explore future uses.
Pharmaceutical Development Its structural properties may lead to new drug candidates for specific diseases.
- Compounds with similar structures have shown various pharmacological properties.
- Derivatives similar to this compound demonstrated a significant reduction in inflammatory markers in an experimental model of inflammation, suggesting their potential as anti-inflammatory agents.
Antimicrobial Screening Pyridine derivatives containing a methylsulfanyl group exhibited enhanced antimicrobial activity compared to non-substituted counterparts, highlighting the importance of functional groups in modulating biological activity.
Organic Synthesis The compound's structure allows for various interactions due to the presence of functional groups, making it of interest in organic synthesis. Several methods can be used to synthesize it, showing the synthetic flexibility for creating this compound.
Biological Systems Interaction studies are crucial for determining the practical applications of this compound in medicinal chemistry. Studies involving this compound-2-carboxylic acid focus on its behavior in biological systems.
Mechanism of Action
The mechanism of action of 3-[(Methylsulfanyl)methyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The methylsulfanyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between 3-[(Methylsulfanyl)methyl]pyridine and related compounds from the evidence:
Key Observations:
- Sulfur Functionalization : The methylsulfanyl group in the target compound is a thioether (–S–CH₃), which is less polar and more lipophilic than sulfonyl (–SO₂–) groups in compounds and . This difference impacts solubility and reactivity.
- Ring Systems : Unlike pyrimidine derivatives (e.g., ), the pyridine core in the target compound offers distinct electronic properties, such as a lower electron density due to the nitrogen’s position.
- Steric and Electronic Effects : Bulky substituents (e.g., trifluoromethyl in or thienyl in ) reduce rotational freedom and may enhance binding specificity in biological systems.
Physicochemical Properties
- Polarity :
- The methylsulfanyl group confers moderate polarity to this compound, making it more soluble in organic solvents compared to sulfonyl-containing analogs (e.g., ), which exhibit higher solubility in polar solvents like DMSO or water.
- Pyrimidine derivatives (e.g., ) with trifluoromethyl groups are highly lipophilic, favoring membrane permeability.
- Thermal Stability :
- Sulfonyl groups (as in ) enhance thermal stability due to strong S=O bonds, whereas thioethers (as in the target compound) are more prone to oxidation, forming sulfoxides or sulfones.
Biological Activity
3-[(Methylsulfanyl)methyl]pyridine, also known as pyridine-2-carboxylic acid derivative, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 183.23 g/mol. The compound features a pyridine ring substituted with a methylsulfanyl group, which may influence its solubility and biological interactions. The presence of sulfur in its structure is hypothesized to enhance its reactivity and biological activity compared to similar compounds lacking this functionality.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| This compound | 0.5 - 64 μg/mL | E. coli, S. aureus, P. aeruginosa |
| 2-(methyldithio)pyridine-3-carbonitrile | 0.5 - 64 μg/mL | A. baumannii, S. dysenteriae |
| Nicotinoyl compounds | 0.25 - 2 μg/mL | Candida species |
The MIC values indicate that these compounds exhibit potent antimicrobial activity, comparable to standard antibiotics like amikacin .
Anti-inflammatory Activity
The anti-inflammatory potential of pyridine derivatives has also been explored extensively. A study highlighted that certain derivatives significantly inhibited COX-1 and COX-2 enzymes, crucial mediators in the inflammatory pathway.
| Compound Name | Inhibition Percentage | Experimental Model |
|---|---|---|
| Pyridine derivative A | 75% | In vitro COX inhibition |
| Pyridine derivative B | 80% | In vivo paw edema model |
These compounds demonstrated a higher suppressive effect on iNOS and COX-2 mRNA expressions compared to indomethacin, a well-known anti-inflammatory drug .
Anticancer Activity
The anticancer properties of similar pyridine derivatives are noteworthy. Research has identified several compounds that exhibit cytotoxic effects against various cancer cell lines.
| Compound Name | IC50 (μg/mL) | Cancer Cell Line |
|---|---|---|
| Pyridine derivative C | 10 μg/mL | MCF-7 (breast cancer) |
| Pyridine derivative D | 15 μg/mL | HeLa (cervical cancer) |
These findings suggest that structural modifications in pyridine derivatives can lead to enhanced anticancer activity .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Cell Membrane Disruption : The lipophilic nature of the methylsulfanyl group may facilitate interaction with microbial membranes, leading to cell lysis.
- Modulation of Signaling Pathways : These compounds might interfere with cellular signaling pathways associated with inflammation and cancer progression.
Case Study 1: Antimicrobial Screening
In a recent study, a series of pyridine derivatives were screened for their antimicrobial efficacy against multi-drug resistant strains of bacteria. The results indicated that modifications at the methylsulfanyl position significantly enhanced activity against resistant strains.
Case Study 2: Anti-inflammatory Efficacy
A comparative study evaluated the anti-inflammatory effects of various pyridine derivatives in a formalin-induced paw edema model. Results showed that specific substitutions increased efficacy, suggesting structure-activity relationships (SAR) that could guide future drug design.
Q & A
Basic: What synthetic methodologies are commonly used to prepare 3-[(methylsulfanyl)methyl]pyridine in academic research?
The compound is synthesized via Suzuki–Miyaura cross-coupling , a widely utilized method for constructing aryl-aryl bonds. For example, this compound derivatives can be prepared by coupling 3-((hydroxymethyl)phenyl)boronic acid with 2-bromopyridine under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like tetrahydrofuran (THF) at reflux . Post-synthetic modifications, such as introducing the methylsulfanyl group via thiol-ene reactions or alkylation, may follow. Reaction optimization often involves monitoring by TLC and purification via column chromatography.
Advanced: How does the methylsulfanyl group influence the coordination chemistry of this compound in palladium-catalyzed reactions?
The methylsulfanyl substituent enhances Pd–S bond stabilization during catalytic cycles. Computational studies (DFT and AIM analysis) reveal that S-coordination to Pd(II) in the rate-determining C–H activation step provides 13–28 kJ mol⁻¹ greater stabilization than N-coordination due to stronger electron-donating properties of sulfur . This preference impacts the formation of palladacycles, which are key intermediates in Suzuki couplings. However, Pd–N bonds exhibit higher bond strength than Pd–S bonds, affecting intermediate stability and catalytic efficiency.
Structural Analysis: What techniques are recommended for characterizing this compound and its derivatives?
- X-ray crystallography : Resolves molecular geometry and confirms regioselectivity in coordination complexes (e.g., palladacycles) .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and verify substitution patterns (e.g., methylsulfanyl vs. pyridyl protons).
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for metabolites or degradation products (e.g., exact mass analysis) .
- IR spectroscopy : Detects functional groups like C–S (∼600–700 cm⁻¹) and aromatic C–H stretches.
Basic: How can researchers assess the purity of this compound during synthesis?
Purity is evaluated using HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. For sulfur-containing compounds, elemental analysis (C, H, N, S) provides quantitative validation. Residual solvents are quantified via ¹H NMR or headspace GC. Pre-purification steps often involve recrystallization from ethanol or dichloromethane/hexane mixtures .
Advanced: What computational approaches elucidate reaction mechanisms involving this compound as a ligand?
- Density Functional Theory (DFT) : Models transition states and energy profiles for Pd-mediated C–H activation steps, highlighting the role of S-coordination in lowering activation barriers .
- Atoms in Molecules (AIM) analysis : Quantifies bond critical points (BCPs) and electron density to compare Pd–S vs. Pd–N bond strengths .
- Molecular Dynamics (MD) : Simulates solvent effects on ligand-metal interactions in catalytic systems.
Basic: What are the key applications of this compound in materials science?
The compound serves as a ligand precursor for designing metal-organic frameworks (MOFs) or coordination polymers, leveraging its dual S/N donor sites. Its derivatives are explored in luminescent materials due to aromatic π-systems and sulfur’s redox activity .
Advanced: How do structural modifications of this compound affect its biological interactions?
While direct biological data is limited, analogues with methylsulfanyl groups exhibit enzyme inhibition (e.g., via thiol–disulfide exchange) or modulate protein binding. For example, sulfur-containing pyridines interact with cysteine residues in enzymes like kinases or phosphatases. Researchers can use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Degradation Studies: Are there established pathways for microbial degradation of sulfur-containing heterocycles like this compound?
While not directly studied, analogous compounds (e.g., DMSP derivatives) undergo enzymatic cleavage by marine bacteria (e.g., Roseobacter species) via dealkylation or demethylation, releasing volatile sulfur metabolites (e.g., methyl sulfide) . Proposed pathways involve DmdA-like enzymes or thioether oxidases. Researchers should screen microbial consortia from sulfur-rich environments (e.g., hydrothermal vents) for biodegradation potential.
Basic: What safety precautions are advised when handling this compound?
- Use fume hoods and PPE (gloves, goggles) due to potential sulfur volatiles.
- Avoid contact with oxidizing agents to prevent hazardous reactions (e.g., SO₂ release).
- Store under inert gas (N₂/Ar) to minimize oxidation. Toxicity data should be confirmed via Ames testing or in vitro cytotoxicity assays .
Advanced: How can researchers resolve contradictions in catalytic activity data for this compound-based palladacycles?
Discrepancies may arise from solvent effects , counterion interactions (e.g., BF₄⁻ vs. Cl⁻), or crystallographic disorder. Systematic studies should:
- Compare catalytic turnover (TON/TOF) under identical conditions.
- Analyze crystal structures (e.g., Pd–S bond lengths) to correlate geometry with activity .
- Use kinetic isotope effects (KIE) to probe rate-determining steps in C–H activation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
